molecular formula C10H18ClNO3 B13996972 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride

Cat. No.: B13996972
M. Wt: 235.71 g/mol
InChI Key: WRYVDPQXACXMMO-UHFFFAOYSA-N
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Description

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H17NO3·HCl. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the spirocyclic structure . The process involves multiple steps, including the formation of intermediates and subsequent cyclization to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new spirocyclic derivatives.

Scientific Research Applications

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with multiple biological systems.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the acetic acid moiety.

    1,3-Dioxo-2-azaspiro[4.5]decan-2-yl acetic acid: Another spirocyclic compound with different functional groups.

Uniqueness

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring and the presence of the acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(14-7-8)1-3-11-4-2-10;/h8,11H,1-7H2,(H,12,13);1H

InChI Key

WRYVDPQXACXMMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CO2)CC(=O)O.Cl

Origin of Product

United States

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